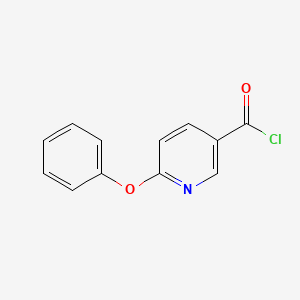

6-Phenoxynicotinoyl Chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

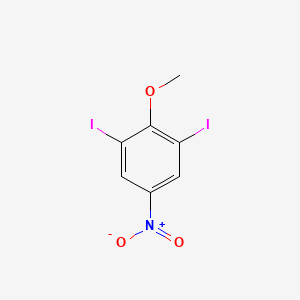

6-Phenoxynicotinoyl Chloride is a useful research compound. Its molecular formula is C12H8ClNO2 and its molecular weight is 233.65 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chlorination and Environmental Impact

6-Phenoxynicotinoyl chloride, while not directly studied, may have implications in environmental chemistry related to chlorination processes. Research shows that chlorination rates in water treatment can significantly increase in the presence of chloride ions, due to the formation of reactive chlorine species like Cl2, which act as powerful chlorinating agents. This suggests potential environmental applications or considerations for compounds like this compound in water treatment scenarios, where chlorination kinetics are influenced by chloride concentrations and pH levels (Lau, Abraham, & Roberts, 2016).

Chemical Synthesis and Material Science

In material science and chemical synthesis, the functionalization of aryl chlorides, potentially including derivatives like this compound, is a critical step in creating complex molecules. For example, microwave-assisted, palladium-catalyzed hydroxylation of aryl chlorides represents an efficient method to convert aryl and heteroaryl chlorides into phenols, hinting at the utility of such compounds in synthesizing new materials and chemicals (Yu, Chen, Huang, & Chern, 2012).

Advanced Polymer Materials

This compound could theoretically play a role in the development of advanced polymer materials. Research into pyridine-based polyimides, for instance, involves reactions with chloronicotinoyl chloride derivatives to produce materials with low dielectric constants and high thermal stability. These polymers find applications in electronics and as nanofoams, showcasing the broader relevance of nicotinoyl chloride derivatives in creating innovative materials (Aram & Mehdipour‐Ataei, 2013).

Environmental Chemistry and Water Treatment

The role of chloride ions in environmental chemistry, including their impact on the degradation of pollutants and the formation of reactive chlorine species, can provide insights into the behavior of compounds like this compound in natural and engineered aquatic systems. Studies on the kinetics and mechanisms of pollutant degradation in the presence of chloride ions offer valuable information for water treatment technologies and environmental remediation strategies (Kim, Thao, Kim, & Hwang, 2020).

Analytical Chemistry Applications

In analytical chemistry, derivatization techniques involving reagents like isonicotinoyl chloride enhance the mass spectral sensitivity of various compounds, including steroids. Such methodologies underscore the utility of nicotinoyl chloride derivatives in improving analytical methods for detecting and quantifying low-abundance molecules in complex biological matrices (Liao, Xiao, Peng, Le, Wang, & Wang, 2022).

Propriétés

IUPAC Name |

6-phenoxypyridine-3-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-12(15)9-6-7-11(14-8-9)16-10-4-2-1-3-5-10/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRAVIOXVXPJHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380130 |

Source

|

| Record name | 6-Phenoxynicotinoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51362-51-7 |

Source

|

| Record name | 6-Phenoxy-3-pyridinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51362-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Phenoxynicotinoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetic acid](/img/structure/B1350973.png)

![4-[3-(4-Methylphenyl)-3-oxo-1-propenyl]phenyl pivalate](/img/structure/B1350993.png)

![5-[(3-Bromo-4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1351005.png)

![{1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol](/img/structure/B1351018.png)